(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine
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Overview
Description
(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to one of the phenyl rings and an ethanamine group attached to the other phenyl ring. The (1R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine typically involves the following steps:
Amination: The ethanamine group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the brominated biphenyl with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KCN in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Methoxy derivatives, nitriles.
Scientific Research Applications
(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group can participate in various biochemical interactions, influencing the compound’s biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4’-chloro-1,1’-biphenyl-4-yl)ethanamine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(4’-fluoro-1,1’-biphenyl-4-yl)ethanamine: Similar structure with a fluorine atom instead of bromine.
(1R)-1-(4’-iodo-1,1’-biphenyl-4-yl)ethanamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets, making it unique in its chemical and biological properties.
Properties
Molecular Formula |
C14H14BrN |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
(1R)-1-[4-(4-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m1/s1 |
InChI Key |
DAQQGBQJTPYBGR-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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